(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol
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Overview
Description
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is an organophosphorus compound that belongs to the class of oxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of the methoxy and oxo groups on the phosphorus atom imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol typically involves the cyclization of appropriate phosphite precursors. One common method is the reaction of a phosphite with an aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific phosphite and carbonyl compound used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or other oxidized phosphorus species.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while substitution reactions can produce a variety of substituted oxaphospholanes .
Scientific Research Applications
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Mechanism of Action
The mechanism by which (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: This compound has a similar structure but with a six-membered ring.
2-Methoxy-2-oxo-1,2-oxaphospholan-3-ol: This compound differs by having a hydroxyl group instead of a methanol group.
Uniqueness
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H11O4P |
---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
(2-methoxy-2-oxo-1,2λ5-oxaphospholan-4-yl)methanol |
InChI |
InChI=1S/C5H11O4P/c1-8-10(7)4-5(2-6)3-9-10/h5-6H,2-4H2,1H3 |
InChI Key |
FJVYUBMJBLHJEG-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=O)CC(CO1)CO |
Origin of Product |
United States |
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